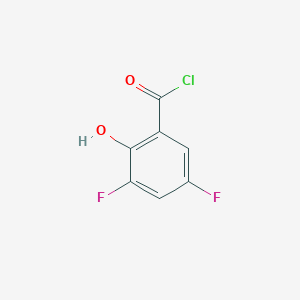![molecular formula C15H11ClO B1398207 [13C]-9-Methylfluorene-9-carbonyl chloride CAS No. 1072315-89-9](/img/structure/B1398207.png)
[13C]-9-Methylfluorene-9-carbonyl chloride
Descripción general
Descripción
[13C]-9-Methylfluorene-9-carbonyl chloride is a chemical compound with the molecular formula C15H11ClO and a molecular weight of 243.69 g/mol . It is also known by other names, including 9-Methyl-9H-fluorene-9-carbonyl-13C chloride and [9-(13)C]-9-methyl-9H-fluorene-9-carbonyl chloride . This compound is commonly used in industrial and scientific research applications.
Aplicaciones Científicas De Investigación
Isotope Labeling and Synthesis
[13C]-9-Methylfluorene-9-carbonyl chloride is notably utilized in isotope labeling, particularly in the synthesis of aromatic aldehydes. A methodology involving the palladium-catalyzed reductive carbonylation of aryl iodides and bromides utilizes [13C]-9-Methylfluorene-9-carbonyl chloride for the isotope labeling of the aldehyde group. This process is known for its functional group tolerance and the ability to provide facile access to [13C]-labeled aromatic aldehydes, which is beneficial in tracing and studying various biochemical and chemical processes (Korsager et al., 2013).
Photodissociation Studies
In the realm of photodissociation, studies involving tert-butyl-9-methylfluorene-9-percarboxylate (TBFC), a compound related to [13C]-9-Methylfluorene-9-carbonyl chloride, provide insights into the photodecomposition mechanism. Ultrafast photodissociation of TBFC has been examined, showing that the fragmentation process is influenced by the S1-lifetime of TBFC and leads to the formation of tert-butyloxy, methylfluorenyl radicals, and CO2 through a concerted bond breakage process (Reichardt et al., 2008).
Carbonylation Reactions
The compound also plays a role in the palladium-catalyzed carbonylation of urea derivatives with aryl iodides and bromides to produce N-benzoyl ureas. This process displays good functional group tolerance and is also highly suitable for [13C] isotope labeling, which was demonstrated through the synthesis of benzoyl ureas, including the insecticide triflumuron (Bjerglund et al., 2012).
Safety and Hazards
- Safety Data Sheets (SDS) provide essential safety information. According to the SDS, [13C]-9-Methylfluorene-9-carbonyl chloride is considered hazardous if inhaled, ingested, or in contact with skin or eyes. Proper protective measures, including self-contained breathing apparatus during firefighting, are recommended .
Propiedades
IUPAC Name |
9-methylfluorene-9-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO/c1-15(14(16)17)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9H,1H3/i14+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYOOHGEBHBNTP-UJKGMGNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)[13C](=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60733867 | |
| Record name | 9-Methyl-9H-fluorene-9-(~13~C)carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60733867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[13C]-9-Methylfluorene-9-carbonyl chloride | |
CAS RN |
1072315-89-9 | |
| Record name | 9-Methyl-9H-fluorene-9-(~13~C)carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60733867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Azabicyclo[3.3.1]non-6-ene-3-carboxylic acid, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester](/img/structure/B1398124.png)
![ethyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1398125.png)

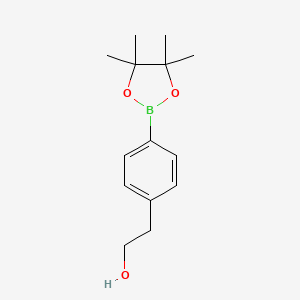

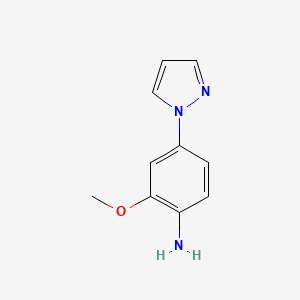
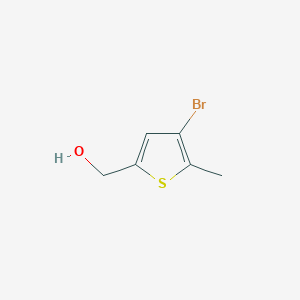
![tert-butyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B1398135.png)
![Ethyl 4-[(3-bromophenyl)sulfanyl]butanoate](/img/structure/B1398136.png)
![Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate](/img/structure/B1398137.png)
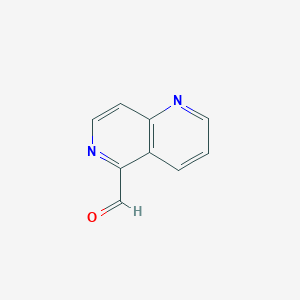
![Spiro[3.3]heptan-2-one](/img/structure/B1398139.png)
